molecular formula C16H16Cl2O3 B4927767 1,3-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene

1,3-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene

Cat. No.: B4927767
M. Wt: 327.2 g/mol
InChI Key: FFUXXTCQJHHTON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene is an organic compound with the molecular formula C₁₆H₁₆Cl₂O₃. It is a chlorinated aromatic ether, characterized by the presence of two chlorine atoms and a methoxyphenoxy group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with 1,3-dichlorobenzene and 3-(3-methoxyphenoxy)propanol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).

    Procedure: The 1,3-dichlorobenzene is reacted with 3-(3-methoxyphenoxy)propanol in the presence of the base, leading to the formation of the desired product through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the aromatic ring, leading to the formation of partially or fully hydrogenated products.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH₂) or thiourea in polar solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).

Major Products

    Substitution: Formation of substituted derivatives with functional groups like amines or thiols.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrogenated aromatic compounds.

Scientific Research Applications

1,3-Dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity.

    Pathways: It may interfere with cellular processes such as DNA replication, protein synthesis, or membrane integrity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dichloro-3-[3-(3-methoxyphenoxy)propoxy]benzene
  • 1,4-Dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene

Comparison

1,3-Dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and biological activity. Compared to its isomers, it may exhibit different chemical and physical properties, making it suitable for specific applications .

Properties

IUPAC Name

1,3-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2O3/c1-19-12-5-2-6-13(11-12)20-9-4-10-21-16-14(17)7-3-8-15(16)18/h2-3,5-8,11H,4,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUXXTCQJHHTON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCOC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.